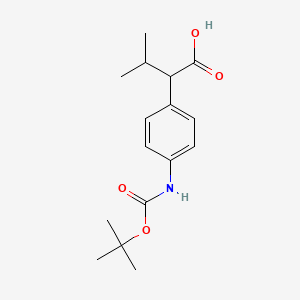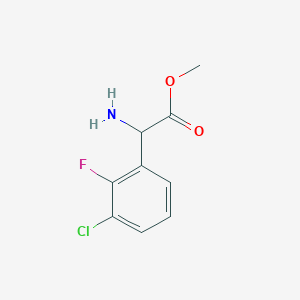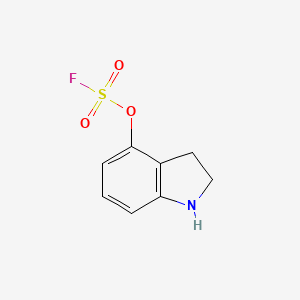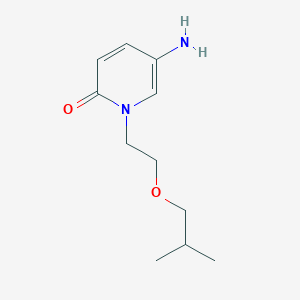
4-Bromo-5-iodofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-iodofuran-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of bromine and iodine atoms attached to the furan ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodofuran-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination and iodination of furan-2-carbaldehyde. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions on the furan ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-5-iodofuran-2-carboxylic acid.
Reduction: 4-Bromo-5-iodofuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-iodofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodofuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and iodine atoms can participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chlorofuran-2-carbaldehyde
- 4-Bromo-5-fluorofuran-2-carbaldehyde
- 4-Bromo-5-iodofuran-2-carboxylic acid
Uniqueness
4-Bromo-5-iodofuran-2-carbaldehyde is unique due to the presence of both bromine and iodine atoms on the furan ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these halogens with the aldehyde functional group makes it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C5H2BrIO2 |
|---|---|
Molecular Weight |
300.88 g/mol |
IUPAC Name |
4-bromo-5-iodofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrIO2/c6-4-1-3(2-8)9-5(4)7/h1-2H |
InChI Key |
SNQGKYJCGSGQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)








![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)

